2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide
Description
2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide is a tertiary acetamide derivative characterized by a benzyl group substituted with a cyano moiety at the para position and an ethyl group attached to the nitrogen atom. Its synthesis likely involves reductive amination or coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
2-amino-N-[(4-cyanophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-5-3-10(7-13)4-6-11/h3-6H,2,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTUHYLPPGLNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C#N)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide typically involves the reaction of 4-cyano-benzyl chloride with ethyl acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-cyano-benzyl chloride+ethyl acetamideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested for their antibacterial and antifungal activities, demonstrating promising results against various pathogens. A study highlighted the synthesis of related compounds that showed effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against COX-2, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Pharmacology
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Research involving animal models has demonstrated that compounds with similar structures can reduce neuronal cell death in models of neurodegenerative diseases. This opens avenues for developing therapies aimed at conditions like Alzheimer's and Parkinson's disease .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For example, derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Material Science
Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of novel materials with specific properties. Its ability to form stable complexes with metals makes it useful in creating catalysts or sensors. Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .
Data Tables
Case Studies
- Antimicrobial Efficacy Study
- Anti-inflammatory Mechanism Investigation
- Neuroprotection Research
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide and analogous compounds:
Structural and Electronic Differences
- Steric Considerations : The N-ethyl group reduces steric hindrance compared to bulkier substituents (e.g., allyl in ), which may influence pharmacokinetics .
Physical and Spectral Properties
- Melting Points: The 4-cyano-benzyl derivative is expected to have a higher melting point than aliphatic analogs (e.g., 124.9–125.4°C for the 4-chlorobenzyl compound in ) due to stronger intermolecular interactions .
- Spectral Data: NMR and IR profiles of similar compounds () indicate characteristic peaks for cyano (~2200 cm⁻¹ in IR) and amide (1650–1700 cm⁻¹) groups, aiding structural confirmation .
Biological Activity
2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an amino group, a cyano group, and an ethyl acetamide moiety. Its molecular formula is , which contributes to its distinct reactivity and biological properties.
Research indicates that this compound may function primarily as an enzyme inhibitor or receptor modulator . It interacts with specific molecular targets, influencing various biochemical pathways and cellular functions. Understanding its binding affinity and molecular interactions is crucial for elucidating its precise mechanism of action .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 12.5 |
| Candida albicans | 16.69 |
These results suggest that the compound exhibits moderate to strong antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess antitumor activity. In vitro tests have shown that it can decrease the viability of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), by over 50% at concentrations around 10 µM . This effect indicates potential use in cancer therapy.
Case Studies and Research Findings
- Antibacterial Study : A systematic evaluation of synthesized derivatives showed that modifications to the benzyl group significantly affected antibacterial potency. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
- Antifungal Study : The compound was tested against various fungal strains, with notable efficacy observed against Candida albicans and Fusarium oxysporum. The results indicated a promising therapeutic potential in treating fungal infections.
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
